3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxyethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzenesulfonyl chloride and 2-cyclohexyl-2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide derivative, while oxidation of the hydroxyethyl group may produce a ketone.
Scientific Research Applications
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Altering Cellular Functions: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxyethyl)benzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
- 3-chloro-N-(2-cyclohexyl)benzenesulfonamide
Uniqueness
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c15-12-7-4-8-13(9-12)20(18,19)16-10-14(17)11-5-2-1-3-6-11/h4,7-9,11,14,16-17H,1-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABDCQGKYKQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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